N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS No.: 1134335-20-8

Cat. No.: VC2398170

Molecular Formula: C12H13N3OS

Molecular Weight: 247.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1134335-20-8 |

|---|---|

| Molecular Formula | C12H13N3OS |

| Molecular Weight | 247.32 g/mol |

| IUPAC Name | 5-(3-methoxyphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C12H13N3OS/c1-3-7-13-12-15-14-11(17-12)9-5-4-6-10(8-9)16-2/h3-6,8H,1,7H2,2H3,(H,13,15) |

| Standard InChI Key | QXTUZCONFRAINY-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=NN=C(S2)NCC=C |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(S2)NCC=C |

Introduction

Chemical Structure and Properties

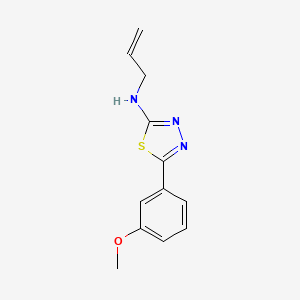

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine features a five-membered thiadiazole ring containing three nitrogen atoms and one sulfur atom. The compound is characterized by an allyl group (CH₂=CH-CH₂-) attached to the amino nitrogen at position 2 and a 3-methoxyphenyl group at position 5 of the thiadiazole ring. The chemical structure combines several important functional groups that contribute to its chemical reactivity and biological properties.

The compound has been assigned the CAS registry number 1134335-20-8 and possesses the molecular formula C₁₂H₁₃N₃OS with a molecular weight of 247.32 g/mol. Its structural features include the electron-rich thiadiazole ring, which serves as an excellent hydrogen bond acceptor, and the amino group, which can function as a hydrogen bond donor. Additionally, the methoxy group on the phenyl ring can participate in hydrogen bonding interactions, while the allyl group provides opportunities for further chemical modifications.

Table 1 summarizes the key physical and chemical properties of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine:

At room temperature, N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine exists as a solid with varying solubility profiles depending on the solvent used. The compound's relatively high boiling point (399.7±52.0 °C) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities and π-π interactions between aromatic rings . The predicted pKa value of 1.99±0.10 indicates that the compound has weakly acidic properties , which may influence its behavior in biological systems and its ability to form salts with suitable bases.

The structural attributes of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine, particularly the presence of both hydrogen bond donors and acceptors, contribute to its potential for interactions with various biological targets, making it a compound of interest for pharmaceutical applications.

Chemical Reactivity and Functional Groups

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine possesses several functional groups that contribute to its chemical reactivity and potential for further modifications. The compound's reactivity is primarily attributed to the presence of the allyl group and the amine functionality, both of which can participate in various chemical transformations.

The allyl group (CH₂=CH-CH₂-) attached to the amino nitrogen represents a versatile reactive site due to its terminal carbon-carbon double bond. This unsaturated moiety can undergo addition reactions such as hydration, halogenation, and hydrogenation. Additionally, the allyl group can participate in rearrangement reactions and serve as a site for further functionalization through cross-coupling reactions. The reactivity of the allyl group enhances the compound's utility in synthetic chemistry by providing a handle for introducing additional structural diversity.

Applications in Medicinal Chemistry

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine represents a valuable scaffold in medicinal chemistry due to its versatile structure and the diverse biological activities associated with thiadiazole derivatives. The compound's potential applications span several therapeutic areas, reflecting the pharmaceutical significance of the thiadiazole class of heterocycles.

In the field of antimicrobial drug development, thiadiazole derivatives have shown promising activity against various bacterial and fungal pathogens. N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine could serve as a lead compound for developing novel antimicrobial agents, particularly important in the context of increasing antimicrobial resistance. The compound may disrupt essential metabolic pathways in microorganisms, offering a mechanism of action that could potentially overcome resistance to existing antibiotics.

Cancer therapeutics represents another significant application area for N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine. Thiadiazole derivatives have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells via modulation of specific signaling pathways. The structural features of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine may allow it to interact with cellular targets involved in cancer progression, potentially inhibiting tumor growth or enhancing the efficacy of existing chemotherapeutic agents.

The anticonvulsant potential of thiadiazole derivatives suggests that N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine could be explored for the treatment of epilepsy and related neurological disorders. Similar compounds, particularly those with methoxy substituents like 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, have shown significant anticonvulsant activity in experimental models . This suggests a potential application in developing new antiepileptic drugs, especially for patients who are resistant to current treatment options.

In drug design and optimization, N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine serves as a versatile template for structural modifications. The presence of reactive functional groups allows for the synthesis of a library of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties. This structural versatility is particularly valuable in lead optimization phases of drug discovery, where fine-tuning of molecular properties is essential for developing successful drug candidates.

Furthermore, the compound could find applications in the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. Given the diverse biological activities associated with thiadiazole derivatives, N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine could potentially be modified to target multiple pathways involved in complex diseases such as neurodegenerative disorders or cancer.

The application of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine in medicinal chemistry extends beyond traditional drug development. The compound could also serve as a molecular probe for investigating biological processes or as a tool for identifying and validating new therapeutic targets, contributing to our understanding of disease mechanisms and facilitating the development of novel therapeutic strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume